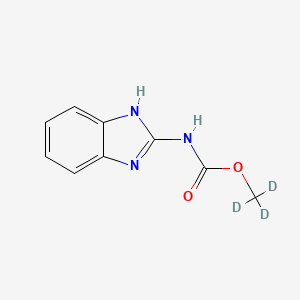

Carbendazim-d3

説明

Significance of Stable Isotope Labeling in Contemporary Analytical and Mechanistic Chemistry

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. symeres.com This subtle change in mass does not significantly alter the chemical properties of the molecule, but it allows the labeled compound to be distinguished from its non-labeled counterpart using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgnih.gov

The applications of stable isotope labeling are vast and impactful:

Mechanistic Studies: By tracking the movement of isotopically labeled atoms through a chemical reaction, chemists can gain profound insights into reaction mechanisms. symeres.comnumberanalytics.com The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, is a particularly powerful tool for determining the rate-limiting step of a reaction. symeres.com

Metabolism Studies: In biochemistry and pharmaceutical research, stable isotope-labeled compounds are used to trace the metabolic fate of drugs and other xenobiotics within an organism. acs.orgnih.govsilantes.com This helps in identifying metabolites, understanding metabolic pathways, and assessing the bioavailability of a compound. symeres.comacs.org

Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in quantitative analysis, especially in mass spectrometry-based methods. clearsynth.comscioninstruments.com By adding a known amount of the labeled standard to a sample, researchers can accurately quantify the amount of the unlabeled analyte, even in complex biological matrices. clearsynth.commusechem.com This is because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for variations and matrix effects. clearsynth.comscioninstruments.com

Environmental Fate and Agrochemical Research: Labeled compounds are instrumental in tracking the persistence, degradation, and movement of agrochemicals in the environment, providing crucial data for risk assessment. symeres.com

Role of Deuterium (d3) Incorporation in Chemical Probes and Standards

Deuterium, with a natural abundance of only about 0.0156%, is a particularly useful stable isotope for labeling. nih.gov Its mass is approximately double that of protium (B1232500) (the common isotope of hydrogen), leading to a significant mass shift that is easily detectable by mass spectrometry. euchems.eu The incorporation of three deuterium atoms (a d3-label) further enhances this mass difference, making it an excellent choice for an internal standard.

Deuterium-labeled compounds, including those with a d3-label, serve as ideal internal standards in a variety of analytical applications. clearsynth.comscioninstruments.com They are chemically almost identical to the analyte of interest, meaning they co-elute in chromatographic separations and exhibit similar ionization efficiencies in the mass spectrometer. scioninstruments.comacanthusresearch.com This close similarity allows the deuterated standard to effectively compensate for variations during sample preparation, such as extraction losses, and for matrix effects in the analytical instrument, leading to more accurate and precise quantification. clearsynth.com

Beyond their use as internal standards, deuterated compounds are also valuable as chemical probes to investigate reaction mechanisms and metabolic pathways. europa.euscienceopen.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can be exploited to understand which C-H bonds are broken during a metabolic process. symeres.com

Overview of Carbendazim (B180503) and the Academic Rationale for its Deuterium-Labeled Analog, Carbendazim-d3, in Research

Carbendazim is a widely used, broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) class. apvma.gov.auwikipedia.orgherts.ac.uk It is effective against a range of fungal diseases in various crops, including cereals, fruits, and vegetables. wikipedia.orgrsc.org Carbendazim is also a known metabolite of other fungicides like benomyl (B1667996) and thiophanate-methyl (B132596). apvma.gov.au

Given its widespread use, there is a need for sensitive and accurate methods to monitor its presence in food and environmental samples. rsc.org This is where this compound comes into play. This compound is a deuterium-labeled analog of Carbendazim, specifically designed for use as an internal standard in analytical and pharmacokinetic research. veeprho.com

The primary academic rationale for the use of this compound is to improve the accuracy and reliability of quantitative analysis of Carbendazim residues. veeprho.comnih.gov By using this compound as an internal standard in methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), researchers can achieve precise quantification of Carbendazim in complex matrices such as rape flowers and apicultural products. veeprho.comnih.govresearchgate.net The d3-label provides a distinct mass shift that allows it to be easily differentiated from the unlabeled Carbendazim, ensuring that the analytical results are robust and reliable. researchgate.net

The synthesis of deuterium-labeled Carbendazim has been a subject of research to provide reliable standards for quantitative analysis. semanticscholar.orgresearchgate.net The availability of high-purity this compound is crucial for laboratories conducting residue analysis and pharmacokinetic studies. veeprho.com

Interactive Data Tables

Table 1: Properties of Carbendazim

| Property | Value |

| IUPAC Name | Methyl (1H-1,3-benzimidazol-2-yl)carbamate |

| Other Names | Mercarzole, Carbendazole |

| CAS Number | 10605-21-7 |

| Molecular Formula | C9H9N3O2 |

| Use | Fungicide |

Data sourced from wikipedia.org

Table 2: Chemical Information for this compound

| Property | Value |

| IUPAC Name | methyl-d3 (1H-benzo[d]imidazol-2-yl)carbamate |

| Other Synonyms | trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate |

| CAS Number | 1255507-88-0 |

| Molecular Formula | C9H6D3N3O2 |

| Primary Use | Internal standard in analytical and pharmacokinetic research |

Data sourced from veeprho.com

Structure

3D Structure

特性

IUPAC Name |

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746864 | |

| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255507-88-0 | |

| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255507-88-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Isotopic Characterization of Carbendazimb D3

Methodologies for Deuterium (B1214612) Isotopic Labeling at Specific Sites

The introduction of deuterium at a specific location within a molecule is a key challenge in synthetic organic chemistry. For Carbendazim-d3, the label is located on the methyl group of the carbamate (B1207046) functional moiety. lgcstandards.comveeprho.com

The synthesis of this compound is adapted from established methods for its unlabeled analogue. The common industrial synthesis of Carbendazim (B180503) involves the cyclization of o-phenylenediamine (B120857) with a reagent that provides the methyl carbamate group. google.com A known method utilizes o-phenylenediamine and methyl cyanocarbamate in a toluene-water biphasic system with the addition of hydrochloric acid. google.comgoogle.com

To achieve the desired d3-labeling, the synthetic strategy involves substituting a deuterated precursor at the appropriate step. The most direct pathway incorporates the trideuteriomethyl group (–OCD₃) using a deuterated methylating agent.

Key Synthetic Steps:

Precursor Selection: The synthesis begins with the selection of a suitable deuterated starting material. Based on the final structure, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, the key deuterated reagent is typically methyl-d3 chloroformate (ClCOOCD₃) or a derivative like methyl-d3 cyanocarbamate (N≡C-NHCOOCD₃). lgcstandards.comgoogle.com

Cyclization Reaction: The core benzimidazole (B57391) structure is formed by reacting o-phenylenediamine with the deuterated cyclizing agent. For instance, reacting o-phenylenediamine with methyl-d3 chloroformate or a related precursor under controlled pH and temperature conditions yields the deuterated carbendazim ring system. google.com This reaction introduces the methyl-d3 carbamate functionality in a single, efficient step.

The use of a deuterated building block like methyl-d3 chloroformate is a common and effective strategy for introducing a stable isotopic label without altering the core reaction mechanism.

A critical aspect of synthesizing deuterium-labeled compounds is preventing the unintended loss of the deuterium label through exchange with hydrogen atoms (H-D exchange) from solvents or reagents.

Label Stability: The deuterium atoms in this compound are bonded to a carbon atom in the methyl group ([2H]C([2H])([2H])O-). lgcstandards.com These C-D bonds are covalent and generally stable under typical synthetic conditions, especially when compared to deuterium atoms attached to heteroatoms like oxygen or nitrogen.

Reaction Conditions: The synthesis of Carbendazim involves acidic conditions (e.g., using HCl), which can promote H-D exchange for protons attached to nitrogen atoms in the benzimidazole ring. google.com However, the C-D bonds of the methyl group are not susceptible to exchange under these conditions.

Mitigation Strategies: While the methyl-d3 group is stable, control over the reaction environment is still crucial. Using aprotic solvents where possible and carefully managing temperature and pH can minimize any potential side reactions. The primary control is achieved by introducing the deuterated group in a late-stage synthesis step onto a stable position, which is the case in the described pathway.

Strategic Design of Synthetic Pathways for Carbendazimb-d3 Incorporation

Spectroscopic and Spectrometric Elucidation of Isotopic Purity and Enrichment

Following synthesis, the verification of the isotopic label's position, purity, and enrichment is paramount. This is accomplished using a combination of high-resolution spectroscopic and spectrometric techniques. auftragssynthese.comspectroscopyonline.com

NMR spectroscopy is a definitive method for determining the precise location of atoms within a molecule.

¹H NMR (Proton NMR): In an unlabeled Carbendazim sample, the methyl protons (–OCH₃) produce a characteristic singlet in the ¹H NMR spectrum. For this compound, the successful incorporation of deuterium is confirmed by the disappearance or significant reduction of this singlet. The absence of this signal provides strong evidence that the methyl group has been fully deuterated. nih.gov

²H NMR (Deuterium NMR): To directly confirm the presence and position of the deuterium, ²H NMR spectroscopy can be employed. This technique would show a signal in the chemical shift region corresponding to the methyl group, providing unambiguous proof of site-specific labeling.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon of the CD₃ group will show a characteristic multiplet pattern due to coupling with the three deuterium atoms (spin I=1), and its resonance will be shifted slightly upfield compared to the corresponding ¹³C signal in the unlabeled compound.

HRMS is essential for confirming the mass shift due to deuterium incorporation and for quantifying the isotopic enrichment. spectroscopyonline.com This technique provides highly accurate mass measurements, allowing for the differentiation between isotopologues. eurl-pesticides.eu

Mass Shift: Unlabeled Carbendazim has a theoretical monoisotopic mass of 191.0695 g/mol . nih.gov Its protonated molecule, [M+H]⁺, is observed at an m/z of 192.0764. researchgate.net The incorporation of three deuterium atoms in place of three hydrogen atoms results in a mass increase of approximately 3 Da. The accurate mass of this compound is 194.0883 g/mol . lgcstandards.com Consequently, the protonated molecule [M+H]⁺ for this compound is detected at an m/z of 195.09558. eurl-pesticides.eu This clear mass shift is the primary indicator of successful deuteration.

Isotopic Purity and Enrichment: HRMS analysis allows for the determination of isotopic purity by measuring the relative signal intensities of ions corresponding to the d0, d1, d2, and d3 versions of the molecule. Commercial standards of this compound typically report an isotopic purity of over 98%, meaning that the d3-labeled species is the overwhelmingly abundant form. auftragssynthese.comachemtek.com This high level of enrichment is crucial for its use as an internal standard in quantitative trace analysis, as it minimizes interference from unlabeled species. veeprho.comsigmaaldrich.com

Data Tables

Table 1: Compound Identification for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | lgcstandards.com |

| CAS Number | 1255507-88-0 | auftragssynthese.comachemtek.com |

| Molecular Formula | C₉H₆D₃N₃O₂ | veeprho.comachemtek.com |

| Molecular Weight | 194.21 g/mol | lgcstandards.com |

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Ion Type | Theoretical m/z | Source |

|---|---|---|---|

| Carbendazim (unlabeled) | [M+H]⁺ | 192.0764 | researchgate.net |

Methodological Advancements in Analytical Quantification Utilizing Carbendazimb D3

Development and Validation of Chromatographic-Mass Spectrometric Methods for Carbendazim (B180503) Residue Analysis

The detection and quantification of Carbendazim residues are predominantly achieved through chromatographic techniques coupled with mass spectrometry (MS). nih.govacs.org Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are favored for their high sensitivity and selectivity. acs.orgpubcompare.ai The development of these methods involves meticulous optimization of various parameters to ensure reliable and accurate results, a process in which Carbendazim-d3 has become an indispensable tool. veeprho.compubcompare.ai

Optimized Extraction and Clean-up Procedures for Complex Matrices in Research

The analysis of Carbendazim in complex matrices such as fruits, vegetables, grains, and soil necessitates robust extraction and clean-up procedures to minimize interferences. unitedchem.comoup.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues. unitedchem.comsigmaaldrich.com This procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. unitedchem.comeurl-pesticides.eu

For further purification, dispersive solid-phase extraction (dSPE) is employed, utilizing various sorbents to remove specific matrix components. unitedchem.com For instance, primary secondary amine (PSA) is effective in removing organic acids and sugars, while C18 is used to eliminate fats and other nonpolar interferences. unitedchem.comsigmaaldrich.com In highly pigmented samples like orange juice, graphitized carbon black (GCB) can be used, although it may also adsorb planar molecules like Carbendazim, requiring careful optimization. unitedchem.com The choice of extraction solvent and dSPE sorbents is critical and often matrix-dependent to achieve high recovery rates and clean extracts. sigmaaldrich.comlcms.cz For example, in the analysis of Carbendazim in orange juice, a combination of PSA and C18 sorbents has been shown to effectively reduce interferences, leading to improved recoveries and less ion suppression. sigmaaldrich.com Similarly, for grains like rice and wheat, a method involving extraction with hydrochloric acid followed by clean-up using a C18 reversed-phase cartridge has proven effective. oup.com

| Matrix | Extraction Method | Clean-up Sorbents | Key Findings | Reference |

|---|---|---|---|---|

| Orange Juice | QuEChERS | PSA, C18 | Effectively reduced interferences, resulting in greater recoveries and less ion suppression. | unitedchem.comsigmaaldrich.com |

| Grains (Rice, Wheat) | Acidic Aqueous Extraction | C18 Reversed-Phase Cartridge | Achieved recoveries ranging from 82.6% to 94.6%. | oup.com |

| Black Pepper | QuEChERS with Acidified Acetonitrile | PSA, C18, GCB | Acidified solvent improved recovery by minimizing analyte-matrix interactions. | lcms.cz |

| Tea | Dispersive Solid-Phase Extraction | C18, PSA, GCB | Isotope internal standards effectively calibrated matrix effects. | scispace.comoup.com |

Application of this compound as an Internal Standard in LC-MS/MS and GC-MS/MS Methodologies

This compound is extensively used as an internal standard in both LC-MS/MS and GC-MS/MS methods for the quantification of Carbendazim. pubcompare.aieurl-pesticides.euut.ee An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before sample processing. veeprho.com The use of a deuterated analog like this compound is particularly advantageous because it co-elutes with the non-labeled Carbendazim and behaves similarly during extraction, clean-up, and ionization, but is distinguishable by its higher mass-to-charge ratio in the mass spectrometer. veeprho.comresearchgate.net

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-ESI-MS/MS analysis, particularly with complex matrices. ut.ee These effects arise from co-eluting matrix components that interfere with the ionization efficiency of the target analyte, leading to inaccurate quantification. ut.ee The use of an isotopically labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. scispace.comut.eelcms.cz Since this compound experiences similar ion suppression or enhancement as the native Carbendazim, the ratio of the analyte peak area to the internal standard peak area remains constant, even when the absolute signal intensities fluctuate due to matrix effects. lcms.cz This allows for accurate quantification across different and complex sample types. lcms.cz For instance, in the analysis of pesticides in cannabis matrices, the use of deuterated internal standards, including those not being the exact isotopically labeled equivalent, was shown to limit the effect of the matrix on the quantitative value. lcms.cz Research on various food and environmental samples has consistently demonstrated that isotope dilution mass spectrometry, using standards like this compound, effectively mitigates matrix-induced errors. scispace.comoup.com

By compensating for variations in sample preparation, injection volume, and instrument response, this compound significantly improves the precision and accuracy of quantitative analysis. ut.eelcms.cz The use of an internal standard corrects for random and systematic errors that can occur throughout the analytical workflow. Studies have shown that methods employing isotopically labeled internal standards achieve better reproducibility and lower relative standard deviations (RSDs) compared to methods relying on external calibration or matrix-matched calibration alone. scispace.comoup.com For example, in the analysis of thiophanate-methyl (B132596) and its metabolite Carbendazim in tea, the use of isotope internal standards resulted in recoveries ranging from 97.2% to 110.6% and relative standard deviations of less than 25.0%. scispace.comoup.com This demonstrates the robustness and reliability that this compound brings to the analytical method.

Compensation for Matrix Effects and Ion Suppression/Enhancement in Analytical Systems

Rigorous Method Validation Parameters for Deuterated Analogs: Linearity, Recovery, and Repeatability

The validation of analytical methods utilizing deuterated internal standards is a critical step to ensure the reliability of the data. eurl-pesticides.eueurl-pesticides.eu This process involves the evaluation of several key parameters as outlined by regulatory guidelines such as SANCO. uaeu.ac.ae

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. eurl-pesticides.eu The response ratio of the analyte to the internal standard is plotted against the concentration, and a linear regression is performed. A high coefficient of determination (R²), typically greater than 0.99, indicates a good linear relationship. eurl-pesticides.euekb.eg

Recovery: Recovery experiments are conducted to evaluate the efficiency of the extraction and clean-up procedures. ekb.eg This is done by spiking blank matrix samples with a known amount of the analyte and its deuterated internal standard before extraction. The measured concentration is then compared to the spiked concentration. Acceptable recovery values are typically within the range of 70-120%. ekb.eg For example, in a study on cucumber, Carbendazim recoveries were found to be in the range of 119.11% to 124.45%. ekb.eg

Repeatability: Repeatability, or intra-day precision, is a measure of the method's precision over a short period under the same operating conditions. ekb.eg It is typically expressed as the relative standard deviation (RSD) of multiple analyses of the same sample. Inter-day repeatability (reproducibility) assesses the precision over a longer period, with analyses performed on different days. Low RSD values, generally below 20%, indicate good repeatability. ekb.eg In the cucumber study, the intra-day repeatability RSD was 3.26%, and the inter-day repeatability RSD was 5.27%. ekb.eg

| Validation Parameter | Description | Acceptance Criteria (Typical) | Reference |

|---|---|---|---|

| Linearity (R²) | Assesses the relationship between instrument response and analyte concentration. | > 0.99 | eurl-pesticides.euekb.eg |

| Recovery (%) | Measures the efficiency of the extraction and clean-up process. | 70-120% | ekb.eg |

| Repeatability (RSD %) | Evaluates the precision of the method over short (intra-day) and long (inter-day) periods. | < 20% | ekb.eg |

Role of this compound in Quality Assurance and Interlaboratory Harmonization of Pesticide Residue Analysis Research

This compound plays a crucial role in quality assurance (QA) and the harmonization of analytical results across different laboratories. axios-research.com The use of a common, well-characterized internal standard helps to minimize inter-laboratory variability, which can arise from differences in instrumentation, analytical procedures, and operator skill. uaeu.ac.aeut.ee

Mechanistic and Metabolic Investigations Employing Stable Isotope Tracing with Carbendazimb D3

Elucidation of Carbendazim's Metabolic Pathways in Biological Systems

Stable isotope tracing with Carbendazim-d3 is instrumental in unraveling the intricate metabolic pathways of carbendazim (B180503) within various biological systems. By introducing a labeled tracer, scientists can meticulously follow its transformation, providing a clear picture of how organisms process this xenobiotic compound. mdpi.comnih.gov

Isotope Tracing to Delineate Biotransformation Products and Rates in Plant Systems

In plant systems, carbendazim undergoes several metabolic transformations. Isotope tracing studies, often utilizing radiolabeled or stable isotope-labeled carbendazim, have been crucial in identifying the primary biotransformation products. The major metabolites identified in plants include 2-aminobenzimidazole (B67599) (2-AB) and 2-hydroxybenzimidazole (B11371) (2-HB). researchgate.netwho.int Further degradation can lead to the cleavage of the benzimidazole (B57391) ring. frontiersin.orgresearchgate.net

By using this compound, researchers can accurately quantify the rates of these transformations. The labeled methyl group allows for precise tracking of the initial hydrolysis step. For example, studies have shown that the concentration of carbendazim in wheat plants increases for up to 30 days after seed treatment before declining as it is distributed throughout the growing plant biomass. osti.gov The use of isotope tracers enables the differentiation of the applied fungicide from any potential background presence of similar compounds, ensuring accurate kinetic data.

Table 1: Key Biotransformation Products of Carbendazim in Plants

| Metabolite | Chemical Name | Metabolic Process | Significance in Tracing Studies |

|---|---|---|---|

| 2-AB | 2-aminobenzimidazole | Hydrolysis of the carbamate (B1207046) group | A primary and common degradation product across many biological systems. who.intfrontiersin.org |

| 5-HBC | Methyl 5-hydroxybenzimidazol-2-ylcarbamate | Hydroxylation of the benzimidazole ring | A major detoxification product in animals, also found in plants. fao.org |

| 2-HB | 2-hydroxybenzimidazole | Further metabolism of 2-AB | Indicates progression of the degradation pathway. researchgate.netfrontiersin.org |

Characterization of Enzyme-Mediated Degradation and Conjugation Mechanisms

The degradation of carbendazim is primarily an enzyme-mediated process. Several key enzymes are involved in its breakdown, and isotope tracing helps to elucidate their specific roles. Hydrolases, such as esterases and amidases, are responsible for the initial cleavage of the carbamate group to form 2-aminobenzimidazole. frontiersin.orgnih.gov Cytochrome P450 monooxygenases then play a role in the hydroxylation of the benzimidazole ring, a crucial step in detoxification. frontiersin.orgacs.org

In many organisms, detoxification pathways also involve conjugation reactions. Glutathione S-transferases (GSTs) can catalyze the conjugation of carbendazim or its metabolites with glutathione, rendering them more water-soluble and easier to excrete or sequester. frontiersin.orgnih.govnih.gov The use of this compound allows for the precise identification of these conjugated products in complex biological matrices, confirming the involvement of specific enzymatic pathways. For instance, studies have shown that increased GST activity can lead to the formation of less toxic carbendazim-glutathione conjugates. frontiersin.org

Differentiation of Xenobiotic-Induced Metabolic Perturbations from Endogenous Processes in Research Models

Exposure to xenobiotics like carbendazim can cause significant perturbations in the normal metabolic functioning of an organism. Stable isotope tracing is a powerful tool to distinguish these xenobiotic-induced changes from the organism's natural, or endogenous, metabolic processes. mdpi.com By introducing a labeled substrate, such as 13C-glucose, alongside this compound, researchers can simultaneously track the flux through central metabolic pathways (like glycolysis and the TCA cycle) and the metabolism of the fungicide. mdpi.comnih.gov This dual-labeling approach can reveal if carbendazim exposure, for example, inhibits specific endogenous enzymatic activities, leading to an accumulation of certain metabolites and a depletion of others. researchgate.net Such detailed mechanistic insights are critical for understanding the broader toxicological impact of the compound.

Understanding Environmental Fate and Transport Dynamics of Carbendazim Analogs

The environmental persistence and mobility of fungicides are of significant concern. This compound is an essential tool for studying the fate and transport of carbendazim in various environmental compartments, providing data crucial for environmental risk assessment. researchgate.netmdpi.com

Tracing Uptake, Translocation, and Distribution in Agricultural Systems

Once applied, carbendazim can be taken up by plants from the soil through their roots and translocated to other parts of the plant. osti.govcabidigitallibrary.org Isotope tracing studies using labeled carbendazim have demonstrated this systemic movement. For example, after seed treatment in wheat, the fungicide moves upwards within the plant, with higher concentrations found in the flag leaf at the earing stage. osti.gov Similarly, in lemon seedlings, carbendazim applied to the soil is taken up by the roots and accumulates in the leaves. apsnet.org Using this compound allows for precise quantification of the compound in different plant tissues (roots, stems, leaves, and fruits) over time, providing a clear picture of its distribution and potential for accumulation in edible parts of the crop. researchgate.net

Table 2: Translocation of Carbendazim in Different Plant Systems

| Plant System | Method of Application | Observed Translocation | Key Finding from Tracing Studies |

|---|---|---|---|

| Wheat | Seed Treatment | Upward movement from seed to leaves | Quantitative increase for 30 days, then decline due to biomass distribution. osti.gov |

| Lemon Seedlings | Soil Drench | Uptake by roots and accumulation in leaves | Demonstrated protection against pathogens in leaves. apsnet.org |

| Soyabean | Hydroponic | Root uptake and xylem transport | Translocation efficiency is related to the compound's lipophilicity (log Kow). cabidigitallibrary.org |

Investigating Degradation Kinetics and Pathways in Model Soil and Water Environments

Carbendazim's persistence in the environment is determined by its degradation rate in soil and water. It is relatively stable to hydrolysis but is degraded by soil microorganisms. who.intinchem.orgepa.gov The half-life of carbendazim can range from a few months on turf to over a year on bare soil. inchem.orgepa.gov In soil, the primary degradation product is 2-aminobenzimidazole (2-AB). who.intbibliotekanauki.pl

Stable isotope tracing with this compound allows for highly accurate measurements of degradation kinetics in controlled laboratory settings that mimic natural soil and water environments. By spiking soil or water samples with a known concentration of this compound and monitoring its disappearance and the appearance of its labeled degradation products over time, precise degradation rate constants (k) and dissipation times (DT50) can be determined. bibliotekanauki.pl These studies have shown that factors like soil type, organic matter content, pH, and microbial activity significantly influence the rate of degradation. bibliotekanauki.plpjoes.com For instance, degradation is generally faster in non-sterile soil, highlighting the importance of microbial action. fao.org

Mechanistic Studies on Fungicide Resistance and Target Interaction of Carbendazim

Carbendazim, a widely used benzimidazole fungicide, functions by binding to β-tubulin, a crucial protein component of microtubules. d-nb.info This binding disrupts microtubule assembly, leading to the inhibition of mitosis and cell division in fungi. researchgate.netherts.ac.uk However, the emergence of resistance in various phytopathogens has necessitated a deeper understanding of the fungicide-target interaction and the molecular basis of this resistance.

Investigating Carbendazim-Target Protein (e.g., β-Tubulin) Interactions using Isotopic Labeling Approaches

The precise interaction between carbendazim and β-tubulin has been a subject of extensive research. Isotopic labeling with this compound, in conjunction with advanced analytical techniques, offers a powerful approach to map the binding site and understand the conformational changes that occur upon binding. While direct studies specifically mentioning this compound in this context are not widely published, the principles of using isotopically labeled ligands are well-established.

Computational docking and biophysical analyses have been employed to model the interaction between carbendazim and β-tubulin. researchgate.net These studies propose a binding site for carbendazim near the GTP binding site of the β-tubulin protein. researchgate.net The use of this compound in techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry could provide experimental validation for these computational models. By analyzing the isotopic shifts and changes in the spectra upon binding of this compound to β-tubulin, researchers can identify the specific amino acid residues involved in the interaction. This level of detail is critical for understanding not only the mechanism of action but also how mutations can lead to reduced binding and, consequently, resistance.

| Research Area | Technique | Potential Insights from this compound |

| Binding Site Mapping | NMR Spectroscopy, Mass Spectrometry | Identification of specific amino acid residues in β-tubulin that directly interact with carbendazim. |

| Conformational Changes | Circular Dichroism, Fluorescence Spectroscopy | Understanding the structural changes in β-tubulin induced by the binding of carbendazim. |

| Binding Affinity | Isothermal Titration Calorimetry | Quantifying the binding strength between carbendazim and both wild-type and mutant β-tubulin. |

Molecular and Biochemical Analysis of Resistance Mechanisms in Phytopathogens with Labeled Analogs

The primary mechanism of resistance to carbendazim in many phytopathogenic fungi involves specific point mutations in the β-tubulin gene. d-nb.infonih.gov These mutations lead to amino acid substitutions in the β-tubulin protein, which can reduce the binding affinity of carbendazim. nih.gov The use of labeled analogs like this compound is instrumental in quantifying these differences in binding and understanding the biochemical consequences of such mutations.

Studies have identified several key mutations in the β-tubulin gene that confer resistance to carbendazim. For instance, in Gibberella zeae, mutations at codons 167, 198, and 200 of the β2-tubulin gene have been linked to high and moderate resistance. nih.gov Similarly, in Aspergillus fumigatus and other fungi, mutations at positions like E198A, E198V, E198K, and F200Y in β-tubulin are associated with resistance. d-nb.infonih.gov

The use of this compound in competitive binding assays can precisely quantify the reduced affinity of the fungicide for these mutant β-tubulin proteins. By incubating fungal extracts containing either wild-type or mutant β-tubulin with a mixture of labeled and unlabeled carbendazim, researchers can determine the concentration of unlabeled carbendazim required to displace this compound. This provides a quantitative measure of resistance at the molecular level.

Furthermore, this compound can be used in metabolic studies to investigate other potential resistance mechanisms beyond target-site modification. These can include increased efflux of the fungicide from the fungal cell or enhanced metabolic detoxification. slideshare.net By tracing the metabolic fate of this compound within sensitive and resistant fungal strains, researchers can identify and quantify any differences in uptake, accumulation, and breakdown of the fungicide. For example, studies on Lasiodiplodia theobromae have suggested the involvement of cytochrome P450 monooxygenases in fungicide resistance, which could potentially metabolize carbendazim. mdpi.com

| Phytopathogen | β-Tubulin Gene Mutation | Resistance Level |

| Gibberella zeae | F167Y (in β2-tubulin) | High Resistance nih.gov |

| Gibberella zeae | E198Q (in β2-tubulin) | Moderate Resistance nih.gov |

| Gibberella zeae | F200Y (in β2-tubulin) | High Resistance nih.gov |

| Botrytis cinerea | E198A | High Resistance d-nb.info |

| Various Fungi | E198V, E198K, F200Y | High Resistance d-nb.info |

Emerging Research Frontiers and Future Prospects for Carbendazimb D3 in Advanced Chemical Sciences

Integration with Untargeted Metabolomics for Comprehensive Metabolic Profiling

Untargeted metabolomics aims to capture a broad snapshot of all detectable small molecules in a biological sample, providing a comprehensive view of its metabolic state. researchgate.net The accuracy and reliability of this powerful technique, particularly when using methods like liquid chromatography-mass spectrometry (LC-MS), hinge on the ability to correct for variations during sample preparation and analysis. This is a critical role fulfilled by stable isotope-labeled internal standards like Carbendazim-d3. scispace.com

In practice, this compound is added to samples at a known concentration at the beginning of the analytical workflow. spectroscopyonline.com Because it is chemically almost identical to its non-deuterated counterpart, it experiences similar effects from the sample matrix and instrument variability. However, its increased mass allows it to be distinguished by the mass spectrometer. sigmaaldrich.com This allows researchers to normalize the data, ensuring that observed changes in metabolite levels are due to biological effects rather than analytical artifacts.

Research has demonstrated the utility of this approach. For instance, in a proof-of-concept study investigating pesticide residues on papaya, this compound was employed as an internal standard for analysis by Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). researchgate.net Similarly, it has been used for quality control purposes in studies identifying compounds migrating from plastic food packaging materials into food simulants. spectroscopyonline.com

While these applications use this compound as a tool to study other compounds, the integration with untargeted metabolomics also opens avenues to meticulously study the metabolic impact of Carbendazim (B180503) itself. For example, an untargeted metabolomics study on zebrafish exposed to non-deuterated Carbendazim revealed significant impairment of lipid metabolism. nih.gov By using this compound in similar future studies, researchers could achieve even more precise quantification of metabolic disruptions, leading to a clearer understanding of the biological pathways affected.

| Application Area | Technique | Role of this compound | Research Finding | Citation |

| Food Contaminant Analysis | DESI-MS | Internal Standard | Used to investigate Carbendazim and Thiabendazole residues on papaya surfaces. | researchgate.net |

| Material Science | LC-QTOF | Internal Standard (Quality Control) | Added to food simulants to test for migrating compounds from plastic packaging. | spectroscopyonline.com |

| Environmental Toxicology | LC-HRMS | Potential Tracer | Untargeted metabolomics on the parent compound revealed lipid metabolism impairment in zebrafish. | nih.gov |

Application of Advanced Mass Spectrometric Techniques for Enhanced Sensitivity and Specificity in Tracer Studies

The use of deuterated standards like this compound is intrinsically linked to mass spectrometry (MS). Advances in MS technology are continually enhancing the sensitivity and specificity of analyses, making tracer studies more powerful than ever. Isotope Dilution Mass Spectrometry (IDMS) is a cornerstone technique that leverages isotopically labeled standards for highly accurate quantification. researchgate.net

An analytical method for determining carbamate (B1207046) pesticides in vegetables was established using isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS), employing Carbendazim-d4 as an internal standard. researchgate.net This method demonstrated high reproducibility and reliability, with results closely matching certified values. researchgate.net The principle relies on the fact that the labeled standard (e.g., this compound or -d4) and the unlabeled analyte behave identically during extraction, cleanup, and chromatography, but are differentiated by the mass spectrometer, enabling precise quantification that is unaffected by sample loss during preparation. sigmaaldrich.comresearchgate.net

Beyond standard LC-MS/MS, other advanced techniques offer unique advantages:

Laser Desorption with Resonance-Enhanced Multi-Photon Ionization (REMPI) Time-of-Flight (TOF) Mass Spectrometry: This method has been developed for the analysis of Carbendazim in agricultural samples, demonstrating higher sensitivity and faster sample preparation compared to conventional GC and HPLC techniques. nih.gov

High-Resolution Accurate Mass (HRAM) Mass Spectrometry: Coupling techniques like Direct Analysis in Real Time (DART) ionization with HRAM instruments like the Orbitrap increases the probability of correctly identifying unknown substances and contaminants. lcms.cz

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF): This technology has been used to identify a vast number of spectral features of compounds migrating from plastic packaging, showcasing its power in non-targeted analysis where this compound served as a quality control standard. spectroscopyonline.com

These advanced MS techniques, when paired with this compound as a tracer or internal standard, provide researchers with a robust toolkit for detecting and quantifying the compound and its metabolites with exceptional accuracy, even in highly complex matrices like food and environmental samples. nih.gov

| Mass Spectrometry Technique | Abbreviation | Key Advantage(s) | Application Example with Carbendazim or Analog | Citation |

| Isotope Dilution Liquid Chromatography/Tandem MS | ID-LC/MS/MS | High accuracy and precision, corrects for matrix effects. | Accurate determination of carbamates in vegetables using Carbendazim-d4. | researchgate.net |

| Laser Desorption/REMPI-Time-of-Flight MS | REMPI-TOF-MS | High sensitivity, rapid analysis. | Analysis of Carbendazim in agricultural samples. | nih.gov |

| Liquid Chromatography-Quadrupole Time-of-Flight | LC-QTOF | Excellent for non-targeted screening and identification. | Identification of migrating compounds from plastics, using this compound for QC. | spectroscopyonline.com |

| Direct Analysis in Real Time - High-Resolution Accurate Mass | DART-HRAM | Rapid analysis of samples with minimal preparation, high confidence in identification. | General screening of environmental contaminants. | lcms.cz |

Role of Artificial Intelligence and Machine Learning in Isotopic Data Analysis and Predictive Modeling

The vast and complex datasets generated by modern mass spectrometers present a significant challenge for data analysis. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, enhance the interpretation of isotopic data, and build predictive models. researchgate.netmdpi.com

The integration of ML with isotopic analysis is already showing promise in various fields. In one innovative approach, an ML algorithm (XGBoost) was used to process spectral data from high-resolution atomic absorption spectrometry for the analysis of lithium isotopes. chemrxiv.org The process involved training the model on spectral data from standards with known isotopic compositions. The algorithm learned to identify the subtle relationships between the spectral features and the isotopic ratio, enabling it to predict the isotopic composition of unknown samples with high accuracy. chemrxiv.org This workflow typically involves:

Data Preprocessing: Mathematical conversions are applied to the raw spectral data to maximize features and subtle variations for the algorithm to learn from. chemrxiv.org

Model Training (Calibration): The ML algorithm is "trained" using a calibration set of samples with known isotopic compositions. chemrxiv.org

Validation and Prediction: The model's performance is validated using cross-validation techniques and by analyzing certified reference materials before it is used to predict the composition of unknown samples. chemrxiv.org

In the context of this compound, such AI and ML approaches hold immense potential. In tracer studies, where the goal is to follow the metabolic fate of the compound, ML algorithms could be trained to:

Identify and distinguish metabolites from background noise in complex MS data.

Predict metabolic pathways by analyzing patterns in metabolite formation over time.

Model the distribution and persistence of this compound in different environmental or biological compartments based on large-scale experimental data.

By expanding the use of AI and ML, the effectiveness and accessibility of stable isotope techniques can be significantly enhanced, allowing for more sophisticated analysis and predictive modeling in research involving this compound. researchgate.netmdpi.com

Development of Novel Deuterated Analogs for Broadened Research Applications

While this compound and Carbendazim-d4 are primarily known as internal standards, the field of isotopic labeling is moving towards the creation of novel deuterated analogs for a wider range of research applications. veeprho.comscbt.com The strategic placement of deuterium (B1214612) atoms can do more than just shift a compound's mass; it can subtly alter its physicochemical and biological properties, a phenomenon known as the kinetic isotope effect.

Recent advancements have focused on developing new reagents and methods for more complex deuteration:

A novel visible-light-photocatalytic method has been developed to efficiently introduce a trideuteromethyl (S-CD3) group into molecules using an S-methyl-d3 sulfonothioate reagent. researchgate.net

Another discovery involves a robust deuterated agent, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane (B1200692) sulfonate (DMTT), which acts as a source for d2-methylene groups, enabling unique chemical transformations. researchgate.net

These synthetic advancements open the door to creating a new generation of deuterated compounds with tailored properties. Research has shown that deuteration can sometimes enhance the therapeutic efficacy of a drug. For example, deuterated analogs of the antiplatelet agent CPG demonstrated higher inhibitory activity against platelet aggregation in rat models compared to the non-deuterated parent compound. researchgate.net

This raises intriguing possibilities for the future of this compound and related structures. Beyond its role as an analytical standard, research could explore the synthesis of novel deuterated analogs of Carbendazim to investigate:

Altered Fungicidal Activity: Strategic deuteration could potentially modify the compound's mechanism of action or its metabolic stability, potentially leading to analogs with enhanced or more selective fungicidal properties. This follows the trend of designing novel fungicide candidates, such as the recently developed arylfluorosulfates that show activity comparable to Carbendazim. acs.org

Mechanistic Studies: Novel analogs could be designed as specific probes to study enzyme interactions or metabolic pathways with greater precision.

The development of new synthetic methods for deuteration is paving the way for a new chapter in the application of compounds like this compound, moving them from simple standards to active agents in chemical and biological research. researchgate.net

Q & A

Q. What are the key considerations for ensuring Carbendazim-d3 stability in environmental exposure studies?

Long-term stability requires controlled experimental designs, such as randomized block layouts with repeated sampling at predefined intervals (e.g., pre-application, 1, 6, and 12 months post-application) to monitor degradation kinetics . Storage conditions (e.g., temperature, light exposure) and matrix interactions (soil type, organic content) must be standardized, as deuterated analogs like this compound are sensitive to environmental variables .

Q. Which analytical techniques are most suitable for quantifying this compound in environmental samples?

Isotope dilution mass spectrometry (IDMS) paired with liquid chromatography (LC-MS/MS) is the gold standard, leveraging this compound’s deuterium substitution to differentiate it from non-deuterated analogs . For rapid screening, surface-enhanced Raman spectroscopy (SERS) offers field applicability with detection limits as low as 0.002 μM in fruit matrices .

Q. How should recovery rate discrepancies be addressed when analyzing this compound in complex matrices like wine or fruit juices?

Matrix-specific calibration using deuterated internal standards (e.g., this compound) minimizes ion suppression/enhancement effects in LC-MS/MS . For biosensors, pre-treatment steps (e.g., filtration, pH adjustment) and anti-interference agents (e.g., bovine serum albumin) improve accuracy in heterogeneous samples .

Advanced Research Questions

Q. What statistical frameworks are optimal for interpreting dose-response relationships in this compound ecotoxicity studies?

Mixed-effects models or repeated-measures ANOVA are recommended to account for spatial variability in field trials (e.g., randomized block designs) . Bayesian approaches can integrate prior data on non-deuterated Carbendazim to refine uncertainty estimates in low-dose regimes .

Q. How does deuterium labeling in this compound influence its isotopic tracing efficiency in degradation pathway studies?

The position of deuterium substitution (methyl vs. phenyl groups) affects metabolic stability. Methyl-d3 labeling preserves the benzimidazole ring’s reactivity, enabling precise tracking of hydrolysis byproducts via high-resolution MS/MS . Comparative studies with Carbendazim-d4 (phenyl-d4) reveal divergent adsorption kinetics in soil microcosms .

Q. What interdisciplinary strategies enhance the development of portable this compound detection systems?

Combining materials science (e.g., graphitic carbon nitride nanosheets for fluorescence quenching) with 3D-printed microfluidics enables field-deployable sensors . Cross-disciplinary validation with ecotoxicology data ensures relevance to real-world exposure scenarios .

Q. How can mechanistic insights from this compound studies improve regulatory risk assessments?

Long-term field trials with deuterated analogs validate predictive models of soil persistence, particularly in tropical climates where degradation rates differ from temperate regions . Synchrotron-based spectroscopy can resolve binding mechanisms between this compound and soil organic matter, informing region-specific remediation strategies .

Q. What validation parameters are critical for novel this compound detection methods in biological samples?

Essential parameters include:

- Precision : Intra-/inter-assay CV ≤ 10% (achievable via automated SERS platforms ).

- Sensitivity : LOD ≤ 1 nM (e.g., ratiometric fluorescence sensors ).

- Specificity : Cross-reactivity testing against structurally similar fungicides (e.g., thiophanate-methyl) .

- Matrix effects : Spike-and-recovery tests in target matrices (e.g., apple pulp, soil extracts) .

Methodological Best Practices

- Experimental Design : Use factorial designs to isolate this compound’s effects from confounding variables (e.g., pH, microbial activity) in soil studies .

- Data Contradiction Analysis : Apply principal component analysis (PCA) to reconcile discrepancies between laboratory and field degradation rates .

- Collaboration Frameworks : Establish shared protocols for this compound synthesis, storage, and inter-laboratory validation to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。